

# dimethylpropylamine chemical structure and bonding

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## Compound of Interest

Compound Name: Dimethylpropylamine

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An In-depth Technical Guide to the Chemical Structure and Bonding of N,N-Dimethylpropylamine

## Introduction

N,N-Dimethylpropylamine, also known as dimethyl-N-propylamine or N,N-dimethylpropan-1-amine, is a tertiary aliphatic amine. It appears as a colorless, flammable liquid with an ammonia-like odor.[1][2] This compound serves as a crucial intermediate in the synthesis of various chemicals, including surfactants like cocamidopropyl betaine, which is a common ingredient in personal care products such as shampoos and soaps.[3] It is also utilized as a process regulator in chemical manufacturing.[1] Given its role as a versatile building block, a thorough understanding of its chemical structure and bonding is essential for researchers, scientists, and professionals in drug development and chemical synthesis.

This guide provides a detailed examination of the molecular structure, bonding characteristics, spectroscopic properties, and relevant experimental protocols for N,N-Dimethylpropylamine.

## Chemical Identification

The fundamental identifiers for N,N-Dimethylpropylamine are summarized in the table below.

Identifier	Value
IUPAC Name	N,N-dimethylpropan-1-amine[1][4]
CAS Number	926-63-6[1][5]
Molecular Formula	C <sub>5</sub> H <sub>13</sub> N[1][5]
Molecular Weight	87.16 g/mol [1]
Canonical SMILES	CCCN(C)C[1][4]
InChI Key	ZUHZZVMEUAUWHY-UHFFFAOYSA-N[5][6]

## Physical Properties

Key physical properties of N,N-Dimethylpropylamine are presented below.

Property	Value
Appearance	Colorless liquid[1][7]
Boiling Point	65.85°C[7]
Density	0.6955 g/cm <sup>3</sup> [7]
Water Solubility	1000 g/L at 20°C (Completely miscible)[7]
Flash Point	~ -12°C (10°F)[2]
pKa (Basic)	10.2[1]

## Chemical Structure and Bonding

The molecular structure of N,N-Dimethylpropylamine consists of a propyl group and two methyl groups attached to a central nitrogen atom.

Figure 1: 2D Chemical Structure of N,N-Dimethylpropylamine.

## Bonding and Molecular Geometry

The central nitrogen atom in N,N-Dimethylpropylamine is  $sp^3$  hybridized. It forms three sigma ( $\sigma$ ) bonds with three carbon atoms (one from the propyl group and two from the methyl groups). The fourth  $sp^3$  hybrid orbital is occupied by a non-bonding lone pair of electrons. This lone pair influences the molecule's geometry and is responsible for its basicity and nucleophilic character.

The geometry around the nitrogen atom is trigonal pyramidal, a deviation from the ideal tetrahedral geometry due to the lone pair-bond pair repulsion being greater than bond pair-bond pair repulsion. This results in C-N-C bond angles that are slightly less than the standard  $109.5^\circ$ .

## Bond Parameters

While specific experimentally determined bond lengths and angles for N,N-Dimethylpropylamine are not readily available in the literature, reliable predictions can be made based on data from similar small amines, such as dimethylamine.[8]

Bond	Type	Approximate Length (Å)
C-N	Single ( $\sigma$ )	1.46
C-C	Single ( $\sigma$ )	1.54
N-H	(in protonated form)	1.02
C-H	Single ( $\sigma$ )	1.09

Angle	Approximate Value ( $^\circ$ )
C-N-C	$112^\circ$
C-C-C	$109.5^\circ$
H-C-H	$109.5^\circ$
C-C-N	$109.5^\circ$

Note: These values are typical for aliphatic amines and may vary slightly in the actual molecule.

## Spectroscopic Analysis

Spectroscopic data is critical for the identification and structural elucidation of N,N-Dimethylpropylamine. Below are the predicted key features in its NMR and IR spectra.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments.

Proton Group	Environment	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity
-CH <sub>3</sub> (propyl)	Terminal methyl	~0.9	Triplet (t)
-CH <sub>2</sub> - (propyl)	Methylene adjacent to terminal CH <sub>3</sub>	~1.5	Sextet (sxt)
-N-CH <sub>2</sub> - (propyl)	Methylene adjacent to N	~2.2	Triplet (t)
-N-(CH <sub>3</sub> ) <sub>2</sub>	Two equivalent methyl groups on N	~2.1	Singlet (s)

<sup>13</sup>C NMR: The carbon-13 NMR spectrum is expected to show four signals for the four non-equivalent carbon atoms.

Carbon Atom	Environment	Predicted Chemical Shift (δ, ppm)
-CH <sub>3</sub> (propyl)	Terminal methyl	~11
-CH <sub>2</sub> - (propyl)	Methylene adjacent to terminal CH <sub>3</sub>	~20
-N-CH <sub>2</sub> - (propyl)	Methylene adjacent to N	~60
-N-(CH <sub>3</sub> ) <sub>2</sub>	Two equivalent methyl groups on N	~47

## Infrared (IR) Spectroscopy

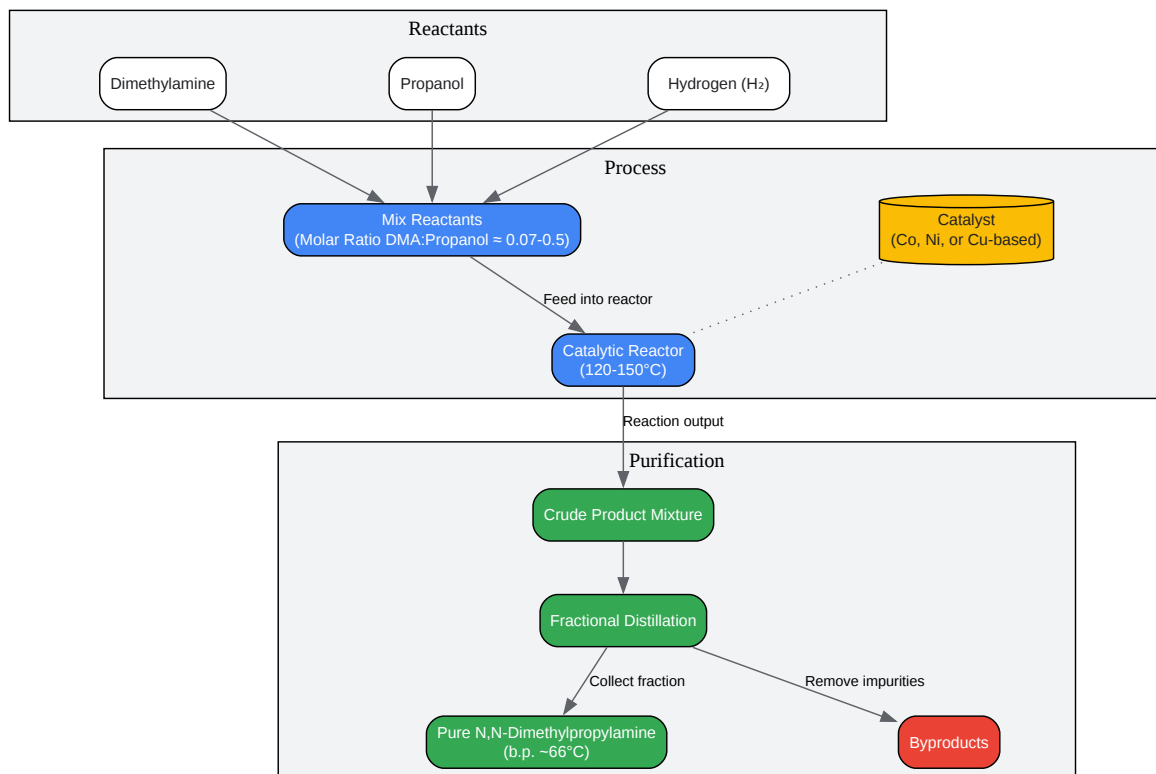
The IR spectrum provides information about the functional groups present in the molecule.

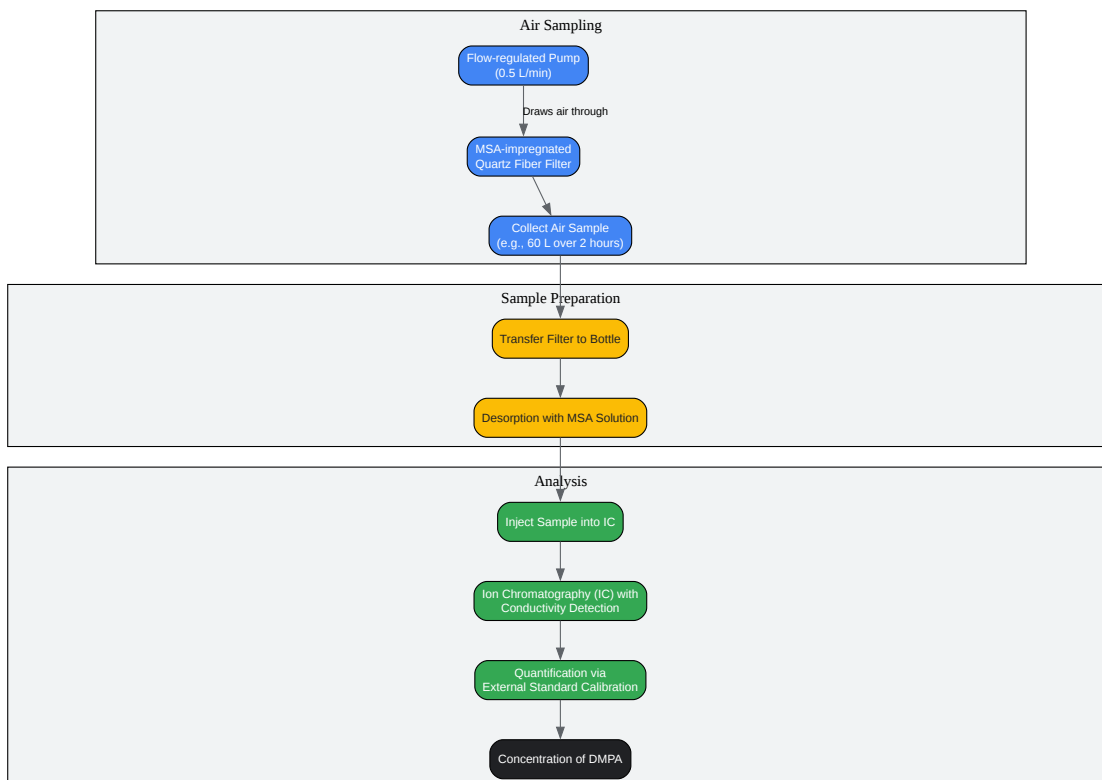
Wavenumber (cm <sup>-1</sup> )	Vibration	Description
2960-2850	C-H stretch	Strong, sharp peaks from alkyl groups.
2820-2780	C-H stretch	Characteristic of N-CH <sub>3</sub> groups (Bohlmann bands).
1470-1450	C-H bend	Methylene and methyl scissoring.
1250-1020	C-N stretch	Medium to strong peak, characteristic of aliphatic amines.

## Experimental Protocols

### Synthesis of N,N-Dimethylpropylamine

A common industrial method for synthesizing N,N-Dimethylpropylamine is through the reductive amination of propanol with dimethylamine.<sup>[9][10]</sup>





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